molecular formula C14H20O4 B8637609 1-(3,4,5-Trimethoxyphenyl)pentan-1-one CAS No. 114085-80-2

1-(3,4,5-Trimethoxyphenyl)pentan-1-one

Cat. No.: B8637609
CAS No.: 114085-80-2
M. Wt: 252.31 g/mol
InChI Key: ZXCSAUWRJRVZLN-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)pentan-1-one is a substituted aryl ketone featuring a pentanone backbone linked to a 3,4,5-trimethoxyphenyl group. This structural motif is significant in medicinal chemistry due to the electron-donating methoxy groups, which enhance aromatic ring stability and influence intermolecular interactions.

Properties

CAS No.

114085-80-2

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)pentan-1-one

InChI

InChI=1S/C14H20O4/c1-5-6-7-11(15)10-8-12(16-2)14(18-4)13(9-10)17-3/h8-9H,5-7H2,1-4H3

InChI Key

ZXCSAUWRJRVZLN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Impact of Alkyl Chain Length

Compound Name CAS Number Molecular Formula Key Differences Reference
1-(3,4,5-Trimethoxyphenyl)pentan-1-one Not provided C₁₄H₂₀O₄ Pentanone backbone; moderate lipophilicity N/A
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one 110047-50-2 C₁₉H₂₂O₅ Propanone backbone; shorter chain increases crystallinity
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one 61718-80-7 C₁₃H₁₅F₃O₂ Trifluoromethyl substituent; enhanced electron-withdrawing effects

Analysis :

  • Pentanone vs. Propanone: The pentanone chain in the target compound increases molecular flexibility and lipophilicity compared to the propanone analog (CAS 110047-50-2), which may influence membrane permeability .
  • Trifluoromethyl Substitution : The trifluoromethyl group in CAS 61718-80-7 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference likely alters reactivity and solubility .

Substituent Modifications

Table 2: Substituent Effects on Physicochemical Properties

Compound Name CAS Number Substituents Physical State Key Properties Reference
This compound N/A 3,4,5-Trimethoxyphenyl Likely semi-solid High stability due to methoxy groups N/A
1-(4-Hydroxyphenyl)-3-methylpentan-1-one 62439-32-1 4-Hydroxyphenyl, 3-methyl Solid Polar hydroxyl group; lower lipophilicity
4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one N/A 3-Nitrophenyl, enone system Crystalline Nitro group reduces electron density; reactive enone

Analysis :

  • Methoxy vs.
  • Nitro Group Effects : The nitro-substituted compound (CAS N/A) exhibits reduced aromatic electron density, making it more reactive in electrophilic substitutions compared to the methoxy-rich target compound .

Pharmacologically Relevant Derivatives

Table 3: Bioactive Derivatives with Pentanone Moieties

Compound Name CAS Number Structural Features Biological Relevance Reference
Combretastatin A-4 phosphate prodrug N/A Phosphate ester prodrug Improved water solubility for anticancer activity
1-{4-[3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one 879775-88-9 Diazepine-triazole hybrid Potential kinase inhibition due to heterocyclic motifs

Analysis :

  • Prodrug Strategies : The phosphate prodrug of combretastatin A-4 (similar to the target compound’s trimethoxyphenyl group) demonstrates how solubilizing modifications (e.g., phosphate salts) can enhance therapeutic utility .
  • Heterocyclic Hybrids: The diazepine-triazole derivative (CAS 879775-88-9) illustrates the incorporation of pentanone groups into complex pharmacophores, suggesting broader applications in drug design .

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